4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
Overview
Description
4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, often referred to as AMP-Bz, is a synthetic compound that has been used in various scientific studies and experiments. It is a derivative of piperidine and is a member of the benzamide family. AMP-Bz is a white crystalline solid with a melting point of 147-148°C and a molecular weight of 241.3 g/mol. It is soluble in water and ethanol and is relatively stable in air.
Scientific Research Applications
Antitumor Activity
Research on compounds structurally related to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has shown promise in anticancer applications. For example, the design, synthesis, and biological evaluation of a compound referred to as MGCD0103, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrated significant antitumor activity both in vitro and in vivo. This compound blocks cancer cell proliferation and induces several anticancer effects such as histone acetylation, cell-cycle arrest, and apoptosis, making it a potential candidate for cancer therapy (Zhou et al., 2008).
Luminescent Properties
Some derivatives related to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been studied for their luminescent properties. Compounds synthesized by connecting 1,8-Naphthalimide to benzoic acid chloride via a methylene group exhibited aggregation-enhanced emission (AEE) and showed multi-stimuli-responsive properties. These compounds form nano-aggregates with enhanced emission in certain solvent conditions, and their luminescence can be modulated by various stimuli such as solvent polarity and mechanical force (Srivastava et al., 2017).
Enzyme Inhibition
Several analogs of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been synthesized and tested for their ability to inhibit specific enzymes. For instance, novel acridine and bis acridine sulfonamides derived from 4-amino-N-(4-sulfamoylphenyl)benzamide were investigated for their inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These compounds showed high affinity and inhibitory potency, suggesting their potential use in the development of therapeutic agents targeting carbonic anhydrases (Ulus et al., 2013).
Analytical and Quality Control Applications
In the realm of analytical chemistry, derivatives of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been utilized in the development of methods for the separation and quality control of pharmaceutical compounds. A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances employed derivatives of this compound as analytes, demonstrating the method's effectiveness and potential for quality control in the pharmaceutical industry (Ye et al., 2012).
properties
IUPAC Name |
4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZVRSTIMEYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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